molecular formula C10H15IS B14070313 Dimethyl(2-phenylethyl)sulfanium iodide CAS No. 28289-44-3

Dimethyl(2-phenylethyl)sulfanium iodide

Cat. No.: B14070313
CAS No.: 28289-44-3
M. Wt: 294.20 g/mol
InChI Key: CWUQAEKVLSSTFV-UHFFFAOYSA-M
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Description

Dimethyl(2-phenylethyl)sulfanium iodide is an organosulfur compound with the molecular formula C10H15IS. It is a sulfonium salt, characterized by the presence of a sulfonium ion (R3S+) where R represents organic substituents. This compound is known for its applications in various fields, including chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(2-phenylethyl)sulfanium iodide can be synthesized through the reaction of dimethyl sulfide with 2-phenylethyl iodide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at room temperature. The reaction can be represented as follows:

(CH3)2S+C6H5CH2CH2I(CH3)2S+CH2CH2C6H5I\text{(CH}_3\text{)}_2\text{S} + \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{I} \rightarrow \text{(CH}_3\text{)}_2\text{S}^+\text{CH}_2\text{CH}_2\text{C}_6\text{H}_5\text{I}^- (CH3​)2​S+C6​H5​CH2​CH2​I→(CH3​)2​S+CH2​CH2​C6​H5​I−

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(2-phenylethyl)sulfanium iodide undergoes various chemical reactions, including:

    Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like cyanide (CN-) or thiolate (RS-) can replace the iodide ion.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding sulfide.

    Substitution: Various substituted sulfonium salts.

Scientific Research Applications

Dimethyl(2-phenylethyl)sulfanium iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl(2-phenylethyl)sulfanium iodide involves the interaction of the sulfonium ion with various molecular targets. The sulfonium ion can act as an electrophile, facilitating nucleophilic substitution reactions. The pathways involved depend on the specific reactions and conditions.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl(phenethyl)sulfonium iodide
  • Dimethyl(benzyl)sulfonium iodide
  • Dimethyl(2-phenylethyl)sulfonium chloride

Uniqueness

Dimethyl(2-phenylethyl)sulfanium iodide is unique due to its specific structure and reactivity. The presence of the 2-phenylethyl group imparts distinct chemical properties, making it suitable for specific applications in synthesis and materials science.

Properties

CAS No.

28289-44-3

Molecular Formula

C10H15IS

Molecular Weight

294.20 g/mol

IUPAC Name

dimethyl(2-phenylethyl)sulfanium;iodide

InChI

InChI=1S/C10H15S.HI/c1-11(2)9-8-10-6-4-3-5-7-10;/h3-7H,8-9H2,1-2H3;1H/q+1;/p-1

InChI Key

CWUQAEKVLSSTFV-UHFFFAOYSA-M

Canonical SMILES

C[S+](C)CCC1=CC=CC=C1.[I-]

Origin of Product

United States

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